molecular formula C14H20O3 B6333170 Tert-butyl 3-(4-methoxyphenyl)propanoate CAS No. 85277-69-6

Tert-butyl 3-(4-methoxyphenyl)propanoate

Cat. No.: B6333170
CAS No.: 85277-69-6
M. Wt: 236.31 g/mol
InChI Key: ILUYVCJQPSQQGW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-methoxyphenyl)propanoate: is an organic compound with the molecular formula C14H20O3 It is a member of the ester family, characterized by the presence of a tert-butyl group attached to a 3-(4-methoxyphenyl)propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aza-Michael Addition: One method involves the aza-Michael addition of benzylamine to tert-butyl 3-(4-methoxyphenyl)acrylate.

    Flow Microreactors: Another method utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Industrial Production Methods: Industrial production methods for tert-butyl esters often involve the catalytic hydration of isobutylene or the Grignard reaction between acetone and methylmagnesium chloride .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-(4-methoxyphenyl)propanoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology:

  • Potential applications in the development of biologically active compounds.

Medicine:

  • Investigated for its potential use in drug development due to its structural features.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes. The methoxyphenyl group can participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-(4-methoxyphenyl)propanoate is unique due to its specific combination of a tert-butyl group and a methoxyphenyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

tert-butyl 3-(4-methoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-14(2,3)17-13(15)10-7-11-5-8-12(16-4)9-6-11/h5-6,8-9H,7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUYVCJQPSQQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a fast stirring suspension of anhydrous magnesium sulfate (4.81 g, 40.0 mmol) in dichloromethane (40 ml) was added sulfuric acid (0.55 ml, 10.32 mmol). The reaction was vigorously stirred for 15 minutes at room temperature and then 3-(4-methoxyphenyl)propionic acid (1.8 g, 9.99 mmol) and tert-butanol (4.78 ml, 50.0 mmol) were added. The reaction was sealed and stirred at room temperature overnight. The reaction was quenched with 75 mL of saturated sodium bicarbonate solution and washed with water (2×50 mL) and brine (1×50 mL). The organic layer was dried over sodium sulfate, filtered, concentrated, and purified by flash chromatography on silica gel (0 to 80% ethyl acetate/hexanes) to afford tert-butyl 3-(4-methoxyphenyl)propanoate. 1H NMR (CDCl3, 500 MHz) δ 7.11 (d, J=8.7 Hz, 2H), 6.82 (d, J=8.7 Hz, 2H), 3.78 (s, 3H), 2.85 (t, J=7.7 Hz, 2H), 2.50 (t, J=7.7 Hz, 2H), 1.42 (s, 9H).
Quantity
4.81 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
4.78 mL
Type
reactant
Reaction Step Three

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